tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate derivatives involves refluxing tert-butyl carbazate with corresponding aldehydes in ethanol. This process yields compounds like (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its analogs in appreciable amounts. These compounds are characterized using spectral data analysis, and their structure is confirmed through single crystal X-ray analysis, demonstrating the trans-nature of the double bond in the synthesized compounds (Bhat et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through single crystal X-ray diffraction studies, revealing that they crystallize in specific systems with detailed space groups. For instance, one study confirmed the crystallization of a compound in a monoclinic system with a P21/c space group. Theoretical calculations and Molecular Electrostatic Potential Surface (MEPS) analyses provide insights into the compound's reactivity behavior, further confirming the experimental data (Bhat et al., 2019).
Chemical Reactions and Properties
tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate undergoes various chemical reactions, including C–S bond cleavage during hydrazination, producing unexpected compounds. These reactions are studied through kinetic and computational DFT approaches to propose rational mechanisms. Additionally, the compound's interaction with enzymes and proteins has been explored, indicating moderate binding efficiency to certain biological targets (Nordin et al., 2016).
Physical Properties Analysis
The physical properties of tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate derivatives, such as crystallinity and thermal stability, have been assessed through various analytical techniques. These studies reveal the compounds' crystalline systems, space groups, and thermal behaviors, providing a deeper understanding of their stability and potential applications (Zai, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with DNA, have been explored through microcalorimetric methods and theoretical calculations. These studies offer insights into the compounds' interactions at the molecular level, suggesting stronger interactions with biological molecules like DNA for certain derivatives compared to their ligands (Zai, 2015).
Scientific Research Applications
Synthesis of Fuel Additives
Tert-Butyl compounds, including derivatives similar to tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate, have been explored for the synthesis of fuel additives like Methyl Tert-Butyl Ether (MTBE). Research has focused on the catalytic synthesis of MTBE, a significant anti-knocking additive to gasoline. Investigations into the physical chemistry of MTBE synthesis on dodecatungstosilicic acid H4SiW12O40 highlight the process mechanisms and catalysts involved (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).
Environmental and Health Impacts of Synthetic Antioxidants
Studies on synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-Butyl derivatives, discuss their environmental occurrence, human exposure, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT), are widely used in industrial applications. Recent research highlights the need for future studies to investigate contamination, environmental behaviors, and toxicity effects of novel high molecular weight SPAs (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether
The decomposition of Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor has been explored, demonstrating the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler hydrocarbons. This research presents an alternative method of addressing environmental concerns associated with MTBE contamination (Hsieh, Tsai, Chang, & Tsao, 2011).
Bioactive Heterocycles in Medicinal Chemistry
The role of furan and thiophene, components structurally related to tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate, in medicinal chemistry has been extensively reviewed. These heterocycles are pivotal in the design of bioactive molecules, with a focus on purine and pyrimidine nucleobases, nucleosides, and their analogues, demonstrating the significance of these structures in developing antiviral, antitumor, and antimycobacterial agents (Ostrowski, 2022).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKOWOFNGIUJBJ-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=COC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=COC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate |
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